

# Application Notes and Protocols for CaCCinh-A01

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## Compound of Interest

Compound Name: CaCCinh-A01

Cat. No.: B1668195

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## Product Information

Product Name: **CaCCinh-A01** Synonyms: 6-tert-butyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid; TMEM16 Blocker I; ANO Blocker I CAS Number: 407587-33-1 Molecular Formula: C<sub>18</sub>H<sub>21</sub>NO<sub>4</sub>S Molecular Weight: 347.43 g/mol

**CaCCinh-A01** is a potent inhibitor of the Calcium-Activated Chloride Channel (CaCC), particularly the anoctamin-1 (ANO1) or transmembrane member 16A (TMEM16A) channel. It blocks CaCC currents with an IC<sub>50</sub> of approximately 10 µM and specifically inhibits TMEM16A channels with an IC<sub>50</sub> of 2.1 µM.[1][2] It is widely used as a chemical probe to investigate the physiological and pathophysiological roles of TMEM16A in processes such as cell proliferation, migration, and apoptosis.[3][4]

## Recommended Solvent and Solubility

Due to its hydrophobic nature, **CaCCinh-A01** is insoluble in water. The recommended solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO). Use fresh, anhydrous DMSO to avoid decreased solubility due to moisture absorption.

## Solubility Data

The following table summarizes the solubility of **CaCCinh-A01** in various solvents based on data from multiple suppliers.

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Appearance
DMSO	34.74 - 69	~100 - 198.6	Pale Yellow Solution
DMF	30	~86.4	-
Ethanol	~3.47	~10	Requires gentle warming
Water	Insoluble	Insoluble	-
DMSO:PBS (pH 7.2) (1:2)	0.3	~0.86	-

Data compiled from multiple sources. For batch-specific solubility, please refer to the manufacturer's certificate of analysis.

## Protocols

### Preparation of a 100 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration stock solution for long-term storage.

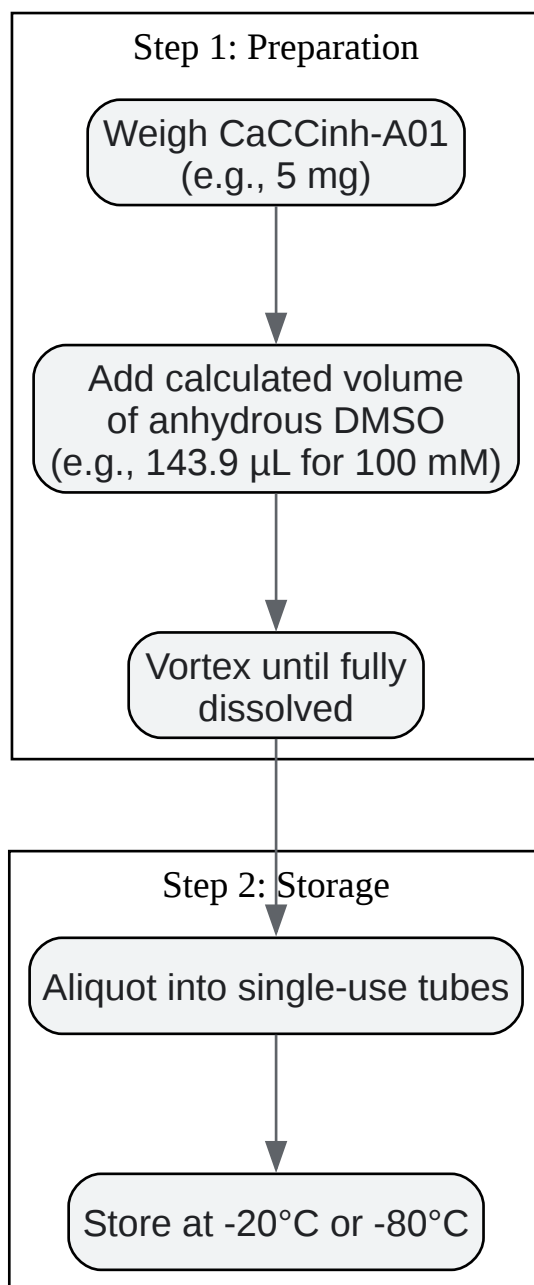
Materials:

- **CaCCinh-A01** powder (e.g., 5 mg)
- Anhydrous, sterile-filtered DMSO
- Sterile microcentrifuge tubes or cryogenic vials

Procedure:

- Weighing: Accurately weigh the desired amount of **CaCCinh-A01** powder. For example, weigh 5 mg of the compound.

- Solvent Calculation: Calculate the volume of DMSO required to achieve the desired concentration.
  - Formula:  $\text{Volume } (\mu\text{L}) = [\text{Mass (mg)} / \text{Molecular Weight (g/mol)}] / \text{Concentration (mol/L)} * 1,000,000$
  - Example for 5 mg to make 100 mM:  $\text{Volume } (\mu\text{L}) = [5 \text{ mg} / 347.43 \text{ g/mol}] / 0.1 \text{ mol/L} * 1,000,000 \approx 143.9 \mu\text{L}$
- Dissolving: Add the calculated volume of DMSO to the vial containing the **CaCCinh-A01** powder.
- Mixing: Vortex or gently warm the solution (if necessary) until the powder is completely dissolved, resulting in a clear, pale-yellow solution.[\[2\]](#)[\[5\]](#)
- Aliquoting & Storage:
  - Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
  - Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).



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**Figure 1.** Workflow for preparing a **CaCCinh-A01** stock solution.

## Application Protocol: Cell Viability Assay (CCK-8/MTT)

This protocol provides a general method for assessing the effect of **CaCCinh-A01** on the proliferation of cancer cells, such as the HT-29 colon cancer cell line.<sup>[4]</sup>

**Materials:**

- HT-29 cells (or other suitable cell line)
- Complete culture medium (e.g., DMEM with 10% FBS)
- Sterile 96-well cell culture plates
- **CaCCinh-A01** stock solution (100 mM in DMSO)
- Cell Counting Kit-8 (CCK-8) or MTT reagent
- Microplate reader

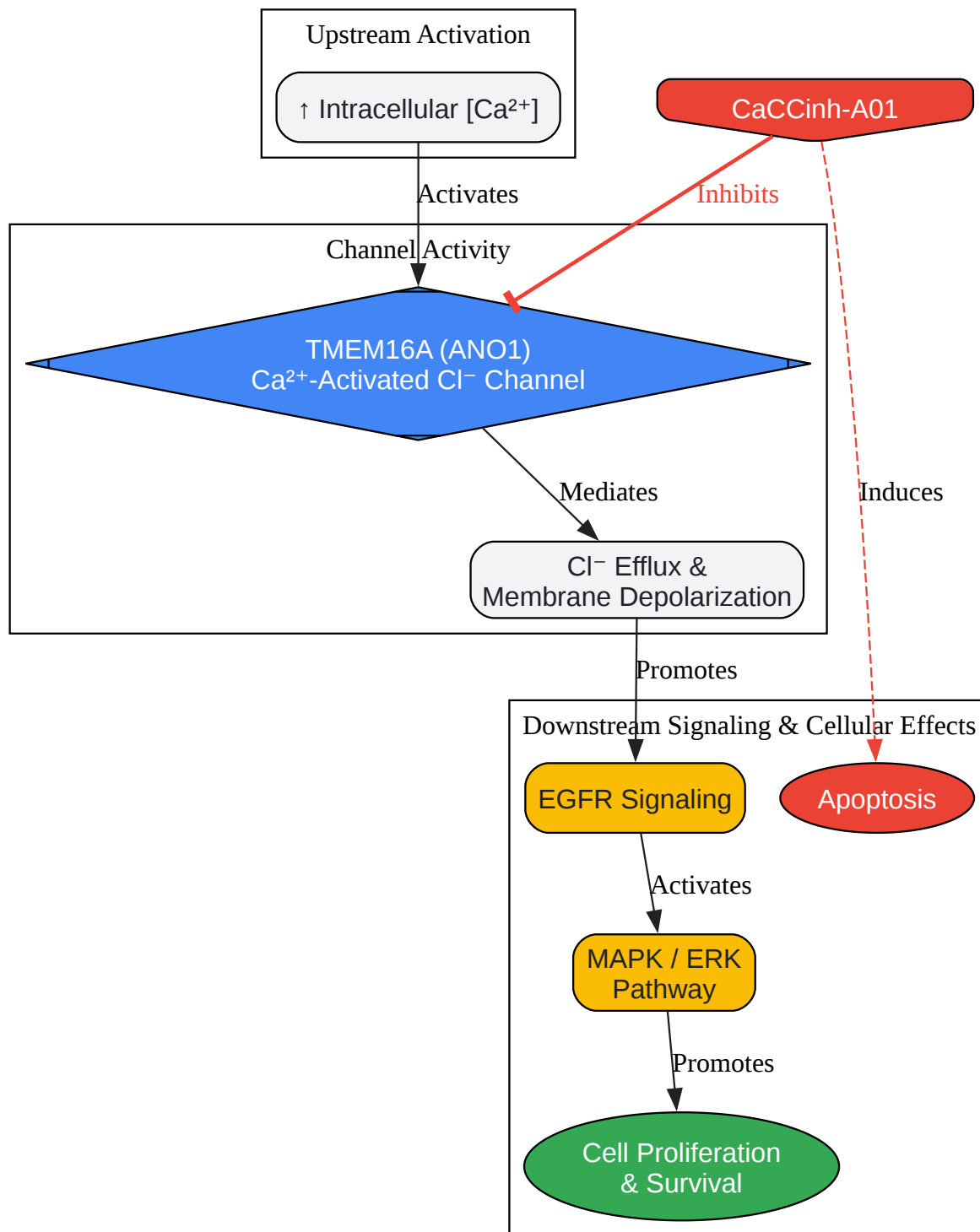
**Procedure:**

- Cell Seeding: Seed HT-29 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete medium. Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator to allow for cell attachment.
- Preparation of Working Solutions:
  - Prepare serial dilutions of **CaCCinh-A01** in complete culture medium from your DMSO stock.
  - Important: Ensure the final concentration of DMSO in the wells is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced cytotoxicity. Prepare a "vehicle control" with the same final DMSO concentration.
  - Example concentrations: 0  $\mu$ M (vehicle), 5  $\mu$ M, 10  $\mu$ M, 20  $\mu$ M, 30  $\mu$ M, 50  $\mu$ M.
- Cell Treatment: Remove the old medium from the wells and add 100  $\mu$ L of the prepared working solutions (or vehicle control) to the respective wells.
- Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO<sub>2</sub> incubator.[\[3\]](#)[\[4\]](#)
- Viability Measurement (CCK-8):

- Add 10  $\mu$ L of CCK-8 solution to each well.
- Incubate for 1-4 hours until the color develops.
- Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:
  - Subtract the background absorbance (from wells with medium only).
  - Calculate cell viability as a percentage relative to the vehicle-treated control cells: Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) \* 100
  - Plot the viability percentage against the **CaCCinh-A01** concentration to determine the IC<sub>50</sub> value.

## Mechanism of Action & Signaling Pathway

**CaCCinh-A01** inhibits TMEM16A, a channel that is activated by an increase in intracellular calcium ( $[Ca^{2+}]_i$ ).<sup>[6]</sup> This channel's activity is crucial for  $Cl^-$  ion flux, which in turn influences membrane potential and various downstream signaling events. In many cancer cells, TMEM16A activity is linked to the promotion of cell proliferation and survival.<sup>[3][7]</sup> Inhibition of TMEM16A by **CaCCinh-A01** disrupts these pathways. It has been shown to decrease the phosphorylation of key signaling proteins such as EGFR and downstream effectors like ERK1/2 and AKT, ultimately leading to cell cycle arrest and apoptosis.<sup>[5][8][9]</sup>



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**Figure 2.** Simplified signaling pathway showing inhibition of TMEM16A by CaCCinh-A01.

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